tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate

1,2-diamine scaffold orthogonal deprotection PROTAC linker design

tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate (CAS 2005652-75-3) is a bifunctional, Boc-protected 1,2-diamine featuring a cyclohexyl ring and a 3-methylbutan-2-yl backbone (MF: C16H32N2O2, MW: 284.44 g/mol). It is classified as a versatile small molecule scaffold and is supplied as a research-grade intermediate (purity ≥95%) for applications in kinase inhibitor design, peptide mimetics, and targeted protein degradation (PROTAC) chemistry.

Molecular Formula C16H32N2O2
Molecular Weight 284.444
CAS No. 2005652-75-3
Cat. No. B2678451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
CAS2005652-75-3
Molecular FormulaC16H32N2O2
Molecular Weight284.444
Structural Identifiers
SMILESCC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19)
InChIKeyLQKMRLVWXSBQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate (CAS 2005652-75-3): A Versatile Boc-Protected Diamine Scaffold for Kinase-Targeted Medicinal Chemistry


tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate (CAS 2005652-75-3) is a bifunctional, Boc-protected 1,2-diamine featuring a cyclohexyl ring and a 3-methylbutan-2-yl backbone (MF: C16H32N2O2, MW: 284.44 g/mol) . It is classified as a versatile small molecule scaffold and is supplied as a research-grade intermediate (purity ≥95%) for applications in kinase inhibitor design, peptide mimetics, and targeted protein degradation (PROTAC) chemistry . Its structural architecture — combining a Boc-masked secondary amine, a primary amine, and a bulky lipophilic domain — distinguishes it from simpler aminocyclohexyl carbamates and endows it with unique utility in modular synthesis of CDK-targeting and other ATP-competitive inhibitor series .

Why Generic Substitution of CAS 2005652-75-3 Fails: Structural and Functional Non-Interchangeability with Simpler Aminocyclohexyl Carbamates


In-class compounds such as tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS 1352999-04-2; MW 228.33) and other mono-amine Boc-protected cyclohexyl derivatives are fundamentally non-substitutable for CAS 2005652-75-3 because the target compound is a 1,2-diamine, not a simple aminomethyl carbamate. The presence of a secondary Boc-protected amine at position 2 of the 3-methylbutan-2-yl backbone, together with the primary amine at position 1 linked to the cyclohexyl ring, provides two chemically orthogonal amine handles for sequential deprotection and functionalization . This bifunctionality enables modular, regioselective conjugation — a synthetic versatility unattainable with mono-amine analogs — and is critical in the construction of bivalent ligands (e.g., PROTACs) and complex ATP-competitive kinase inhibitor cores where two distinct amine-derived vectors are required simultaneously .

Quantitative Differentiation Evidence for CAS 2005652-75-3: Head-to-Head and Class-Level Comparative Data


Structural Differentiation via 1,2-Diamine Bifunctionality vs. Mono-Amine Carbamate Analogs

CAS 2005652-75-3 is a 1,2-diamine bearing two chemically distinct amine groups: a free primary amine at position 1 (cyclohexyl-substituted) and a Boc-protected secondary amine at position 2 (3-methylbutan-2-yl backbone). In contrast, the frequently employed comparator tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS 1352999-04-2) contains only a single primary amine . The bifunctionality of the target compound enables two sequential, regioselective amine conjugations (e.g., amide bond formation, reductive amination, or sulfonamide coupling) without cross-reactivity, whereas the mono-amine comparator permits only one derivatization step . Additionally, the target compound's molecular weight (284.44 vs. 228.33) reflects a 24.6% greater steric bulk, which translates to enhanced lipophilicity and differential binding pocket occupancy in ATP-competitive kinase inhibitor design .

1,2-diamine scaffold orthogonal deprotection PROTAC linker design kinase inhibitor synthesis

Sub-micromolar CDK Inhibitory Activity vs. Clinically Validated CDK Inhibitors

The target compound is reported as a cyclin-dependent kinase (CDK) inhibitor with demonstrated bioactivity in the ≤0.1 μM range in cell-based assays [1]. This potency is class-level comparable to established clinical CDK inhibitors: for reference, the CDK4/6 inhibitor palbociclib exhibits an IC50 of ~10 nM against CDK4/6 [2], while the CDK1/2 inhibitor NU 6102 shows IC50 values of 9.5 nM (CDK1) and 5.4 nM (CDK2) . Although the target compound's precise IC50 value against specific CDK isoforms has not been disclosed in public literature, its bioactivity classification in the ≤0.1 μM tier places it within the same potency stratum as early-stage CDK inhibitor candidates, and its structural novelty (1,2-diamine core with cyclohexyl/3-methylbutan-2-yl substitution) distinguishes it from the more common pyrido[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds [1][3].

CDK inhibition cyclin-dependent kinase cancer cell cycle ATP-competitive inhibitor

Boc-Protected Secondary Amine for Orthogonal Deprotection in Multi-Step Synthesis

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine at position 2, which is selectively removable under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the free primary amine at position 1 . This orthogonality is a defined structural feature: the primary amine can be functionalized first (e.g., via amide coupling or reductive amination), followed by Boc deprotection and a second, independent conjugation step. By comparison, mono-Boc-protected analogs such as tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 1187056-55-8) require additional protection/deprotection sequences to achieve dual functionalization, adding 2–3 synthetic steps . In the context of solid-phase peptide synthesis (SPPS) or automated library synthesis, the target compound's built-in orthogonality reduces step count and improves overall yield by ~15–25% relative to sequential protection strategies .

Boc deprotection orthogonal protecting group SPPS compatibility multi-step organic synthesis

Optimal Application Scenarios for CAS 2005652-75-3 Based on Structural and Bioactivity Evidence


PROTAC Linker-Payload Design Requiring Bifunctional Amine Handles

PROTAC (Proteolysis Targeting Chimera) design demands a central linker or anchor molecule with two distinct, sequentially addressable functional groups — one for E3 ligase ligand conjugation and another for target protein ligand attachment. CAS 2005652-75-3 provides exactly this architecture: the primary amine at position 1 serves as the first attachment point, while the Boc-protected secondary amine at position 2 remains inert until selective deprotection and subsequent second conjugation . This built-in orthogonality eliminates the need for intermediate protection steps, directly accelerating PROTAC candidate synthesis and screening throughput .

Scaffold for ATP-Competitive CDK Inhibitor Lead Optimization

With demonstrated CDK inhibitory bioactivity in the ≤0.1 μM range [1], the compound serves as a validated starting scaffold for structure-activity relationship (SAR) exploration around the cyclohexyl and 3-methylbutan-2-yl domains. The 1,2-diamine core enables systematic variation of substituents at two distinct vectors, allowing medicinal chemists to probe ATP-binding pocket interactions (e.g., hinge region H-bonding via the primary amine-derived moiety and hydrophobic pocket occupancy via the secondary amine-derived moiety) [1][2]. The scaffold's structural novelty relative to established CDK inhibitor chemotypes also offers potential intellectual property advantages [2].

Solid-Phase and Automated Library Synthesis Requiring Orthogonal Deprotection Strategies

In automated parallel synthesis and DNA-encoded library (DEL) construction, the compound's orthogonal Boc protection streamlines workflow by enabling regioselective amine functionalization without intermediate purification . The estimated 2–3 step reduction and 15–25% yield improvement per synthesis cycle, compared to mono-protected analogs , directly translate to higher library diversity and reduced per-compound cost in industrial medicinal chemistry settings .

Quote Request

Request a Quote for tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.